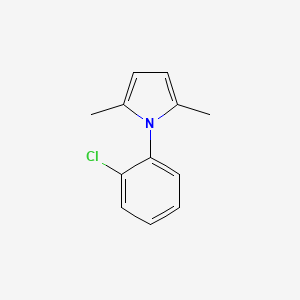

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

説明

1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative characterized by a 2-chlorophenyl group at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The chlorine atom at the ortho position of the phenyl ring and the methyl groups on the pyrrole core influence the compound’s electronic properties, solubility, and reactivity.

特性

IUPAC Name |

1-(2-chlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYROTROGAVWCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

化学反応の分析

Types of Reactions

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include pyrrole oxides, pyrrolidines, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is primarily recognized for its potential as a lead compound in drug development. Research has demonstrated its interactions with various biological targets, suggesting efficacy in treating diseases.

Biological Activities

- Antimicrobial Properties : Studies have reported significant activity against several bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were found to be 3.12 µg/mL and 12.5 µg/mL, respectively.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. In vitro studies indicated that it achieved 78% COX-1 inhibition and 82% COX-2 inhibition .

- Anticancer Properties : Research indicates that modifications in the pyrrole structure can enhance anticancer activity. Case studies have shown cytotoxic effects against various cancer cell lines .

Chemical Synthesis

The synthesis of this compound typically involves several synthetic routes:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, CrO₃ | Varies based on reagent |

| Reduction | Hydrogen gas, Pd/C | Standard reduction conditions |

| Substitution | Halogens, nitro compounds | Electrophilic conditions |

These reactions highlight the compound's versatility as a building block for synthesizing more complex heterocyclic compounds.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in various industrial applications:

- Materials Science : It serves as a precursor for creating conductive polymers and organic semiconductors .

- Analytical Chemistry : The compound can be analyzed using reverse phase high-performance liquid chromatography (RP-HPLC), making it valuable for pharmacokinetic studies and impurity isolation .

Antimicrobial Study

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated significant activity against pathogenic bacteria, suggesting its potential as a new antibacterial agent.

Anti-inflammatory Research

In a recent study focusing on dual inhibition of COX and LOX enzymes by pyrrole derivatives, this compound demonstrated promising results in reducing inflammation markers in vitro.

作用機序

The mechanism of action of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole

Comparison :

- Melting points and solubility data for the ortho isomer are unavailable, but the para isomer’s higher symmetry may enhance crystalline packing, leading to higher melting points than the ortho analog.

Halogen-Substituted Analogs

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Comparison :

- The iodine atom’s larger size and polarizability increase molecular weight and may enhance lipophilicity compared to chlorine analogs.

- Higher melting point (82–84°C) vs. the para-chloro derivative (data unavailable) suggests stronger intermolecular forces in the iodo compound.

Functional Group Variants

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

- Structure : Contains two ketone groups (dione) instead of methyl groups.

- CAS No.: 1203-24-3.

- Molecular Weight : 207.61 g/mol.

- Reactivity : Electron-withdrawing ketone groups reduce aromaticity of the pyrrole ring, increasing susceptibility to nucleophilic attacks compared to the methyl-substituted target compound .

1-(5-Bromo-2-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole

Comparison :

Parent Compound: 2,5-Dimethyl-1H-pyrrole

- CAS No.: 625-84-3.

- Structure : Lacks the chlorophenyl substituent.

- Properties : Simpler structure with lower molecular weight (109.16 g/mol).

- Role : Serves as a foundational structure; addition of the 2-chlorophenyl group enhances steric bulk and alters electronic properties .

生物活性

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a heterocyclic compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a 2-chlorophenyl group and two methyl groups at the 2 and 5 positions. This unique substitution pattern contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of functional groups allows it to form Schiff bases through interactions with amino groups, which is significant in drug design and bioconjugation chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various microbial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant efficacy:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, molecular docking studies revealed that it binds effectively to the active sites of enzymes involved in cancer metabolism .

Case Study 1: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of various pyrrole derivatives, this compound was found to possess a MIC lower than that of standard antibiotics like ciprofloxacin against Staphylococcus aureus. This highlights its potential as an alternative treatment option .

Case Study 2: Anticancer Mechanism

Another investigation focused on the compound's mechanism of action against cancer cells. It was found to induce apoptosis through the activation of caspase pathways, leading to cell death in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing its potency .

Spectral Analysis

Spectroscopic methods such as NMR and FT-IR have been employed to confirm the structural integrity and functional behavior of this compound under various conditions. These analyses provide insights into its interactions with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or substitution reactions. For example, N-alkylation of pyrrole derivatives with 2-chlorobenzyl halides under basic conditions (e.g., NaH) is a standard approach . Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by H NMR (δ ~2.10 ppm for methyl groups; δ ~5.98 ppm for pyrrole protons) and HRMS (e.g., m/z 452.2458 [M]) ensure structural fidelity .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : H NMR identifies substituents: methyl groups (δ 2.10–2.95 ppm), aromatic protons (δ 7.28–8.38 ppm), and pyrrole protons (δ 5.90–6.20 ppm). C NMR confirms carbonyl or aryl carbons (δ 109–150 ppm). HRMS validates molecular weight (e.g., exact mass ±0.005 Da). IR spectroscopy detects functional groups (e.g., C-Cl stretch at ~550 cm) . Comparative analysis with literature data (e.g., m.p. 142–143°C for nitro-substituted analogs) ensures accuracy .

Advanced Research Questions

Q. What strategies are employed to modulate the electronic properties of this compound for applications in materials science?

- Methodological Answer : Substituent engineering alters conjugation and charge transport. Introducing electron-withdrawing groups (e.g., -NO) at the 4-position enhances electron deficiency, while electron-donating groups (e.g., -OCH) increase π-electron density. Gold-catalyzed cyclization (as in heterocycle synthesis) can create fused-ring systems for extended conjugation . Computational modeling (DFT) predicts HOMO-LUMO gaps, guiding design for organic semiconductors or OLED materials .

Q. How does the substitution pattern on the pyrrole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from 2,5-dimethyl groups reduces reactivity at the C-3 and C-4 positions, favoring selective functionalization at the N-aryl group. Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh)) and mild bases (KCO) in THF/HO. Kinetic studies (pseudo-first-order assumptions) quantify reactivity, with Hammett plots correlating substituent effects .

Q. What in silico approaches are recommended to predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like COX-2 or kinases, leveraging the chlorophenyl group’s hydrophobic interactions. QSAR models use descriptors (logP, polar surface area) to predict ADMET properties. MD simulations (AMBER) assess binding stability. In vitro validation via enzyme inhibition assays (IC) and cytotoxicity profiling (MTT assay) confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。